(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

Catalog No.
S688804
CAS No.
117408-98-7
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

CAS Number

117408-98-7

Product Name

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline

IUPAC Name

(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1

InChI Key

JDOAIDZRVWJBEG-SNVBAGLBSA-N

SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=N2

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2

Asymmetric Catalysis

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline finds use as a ligand in asymmetric catalysis, influencing the stereochemical outcome of reactions. Its chiral nature allows it to interact with reacting molecules differently based on their chirality, promoting the formation of specific stereoisomers. Studies have demonstrated its effectiveness in various asymmetric reactions, including:

  • Aldol reactions: (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline-aluminum complexes have been shown to promote highly enantioselective aldol reactions, generating valuable chiral building blocks for organic synthesis [].
  • Diels-Alder reactions: This compound can be employed as a ligand in Diels-Alder cycloadditions, enabling the formation of cyclized products with high enantioselectivity [].

Medicinal Chemistry

The potential biological activity of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline has garnered interest in medicinal chemistry research. Studies have explored its:

  • Antibacterial properties: Investigations suggest that this compound exhibits antibacterial activity against certain bacterial strains [].
  • Anticancer properties: Preliminary research indicates potential antitumor activity of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, warranting further investigation [].

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a chiral oxazoline compound characterized by its unique structure, which includes a pyridine ring and a tert-butyl group. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The presence of the oxazoline ring contributes to its potential as a ligand in various catalytic processes, particularly in asymmetric synthesis and organometallic chemistry .

The mechanism of action of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline as a ligand involves coordinating with a metal Lewis acid center in the catalyst. The steric hindrance and electronic properties of the ligand influence the orientation of the substrates around the metal, leading to the formation of a specific enantiomer in the product molecule [].

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is known for its role in facilitating cross-coupling reactions, especially involving nickel(II) complexes. It has been shown to effectively stabilize nickel intermediates during radical capture processes, leading to high rates of reaction and selectivity . The compound's ability to form stable complexes with transition metals enhances its utility in catalysis, particularly in the formation of carbon-carbon bonds.

The compound exhibits notable biological properties, including the inhibition of certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor, which suggests potential applications in pharmacology and toxicology . Additionally, its favorable absorption characteristics indicate that it may be suitable for drug development.

Synthesis of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline typically involves the reaction of tert-butylamine with 2-pyridinecarboxaldehyde in the presence of an acid catalyst. This method allows for the formation of the oxazoline ring through cyclization. Alternative synthetic routes may include:

  • Use of metal catalysts: Transition metals can facilitate the formation of oxazolines from appropriate precursors.
  • Chiral pool synthesis: Utilizing naturally occurring chiral compounds to construct the oxazoline framework.

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline finds applications primarily in:

  • Catalysis: Serving as a ligand in asymmetric synthesis reactions.
  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activity.
  • Material Science: Incorporation into polymer systems for enhanced properties .

Studies have shown that (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline interacts effectively with various transition metals, enhancing catalytic efficiency in reactions such as cross-coupling and cycloaddition. Its ability to stabilize metal complexes allows for improved selectivity and reactivity in synthetic applications .

Several compounds share structural similarities with (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-tert-butyl-2-phenyloxazolineContains a phenyl group instead of pyridineDifferent electronic properties affecting reactivity
4-isopropyl-2-(2-pyridyl)oxazolineIsopropyl group instead of tert-butylVariations in steric hindrance
2-(4-methylpyridin-2-yl)oxazolineSubstituted pyridine ringAltered solubility and interaction profiles

These compounds are unique due to their differing substituents, which affect their physical and chemical properties, reactivity, and applications in catalysis and biological systems.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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